molecular formula C26H26N4O3S B2765243 N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115564-92-5

N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2765243
CAS No.: 1115564-92-5
M. Wt: 474.58
InChI Key: CNEGJXUKQHSLGA-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex benzamide derivative featuring a furan-2-ylmethyl group, an imidazole ring with a sulfanyl-linked carbamoyl methyl substituent, and a 2,4,6-trimethylphenyl (mesityl) carbamoyl moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-12-18(2)24(19(3)13-17)29-23(31)16-34-26-27-9-10-30(26)21-7-4-6-20(14-21)25(32)28-15-22-8-5-11-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEGJXUKQHSLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furan-2-carboxylic acid derivatives, while nucleophilic substitution on the benzamide core can produce a variety of substituted benzamides.

Scientific Research Applications

1. Anticancer Activity

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibit significant anticancer properties. The imidazole moiety in the structure is known for its ability to interact with biological targets involved in cancer progression. For example, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

Compounds containing furan and imidazole rings have been reported to possess antimicrobial activity. The unique structural features of this compound may enhance its efficacy against various bacterial strains. A study demonstrated that similar compounds displayed potent antibacterial activity against resistant strains of bacteria .

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, the presence of sulfur and nitrogen atoms may allow it to bind effectively to active sites of enzymes involved in metabolic pathways. Preliminary studies have indicated that derivatives of this compound can inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial for cancer cell proliferation .

Case Studies

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazole-based compounds and tested their anticancer effects on human cancer cell lines. The results indicated that modifications to the furan and imidazole components significantly enhanced cytotoxicity against breast cancer cells. The most effective derivative showed an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial activity of various furan and imidazole derivatives against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative closely related to this compound exhibited significant inhibition zones, indicating strong antimicrobial properties .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key structural differences :

  • The target’s sulfanyl-carbamoyl methyl group on imidazole is distinct from the thiazole-triazole acetamides in or the N,O-bidentate directing group in .

Pharmacological and Functional Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • IDO1 inhibition : Compound 19 (IC₅₀ = 0.46 µM) demonstrates the importance of imidazole and furan motifs in enzyme binding . The target’s mesityl group may enhance hydrophobic interactions in enzyme pockets.
  • Ureido-linked benzamides (): Exhibit varied bioactivities depending on substituents; fluorophenyl groups improve metabolic stability .
  • Docking studies (): Thiazole-triazole analogs show distinct binding poses (e.g., compound 9c with bromophenyl), suggesting that the target’s mesityl group could influence binding orientation .

Physicochemical Properties

Compound Core Structure Key Substituents LogP* Melting Point (°C) Bioactivity
Target compound Benzamide-imidazole Furan-2-ylmethyl, mesityl ~3.5† N/A Hypothesized enzyme inhibition
19 () Benzamide-benzimidazole Furan-2-carboxamide 2.8 N/A IDO1 inhibitor (IC₅₀ 0.46 µM)
9c () Thiazole-triazole 4-Bromophenyl 4.1 198–200 Docking affinity
Flutolanil () Benzamide 3-(1-methylethoxy)phenyl, CF₃ 3.9 102–103 Pesticide

*Predicted using fragment-based methods. †Estimated via computational tools (e.g., Molinspiration).

Biological Activity

N-[(furan-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide (CAS Number: 1115564-92-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O3SC_{26}H_{26}N_{4}O_{3}S with a molecular weight of 474.6 g/mol. The structure features a furan ring, an imidazole moiety, and a trimethylphenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₃H₃₇N₃O₃S
Molecular Weight474.6 g/mol
CAS Number1115564-92-5
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

The compound's structural components also hint at antimicrobial properties. Compounds containing furan and imidazole rings have been documented to possess antibacterial and antifungal activities. For example, derivatives with similar scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial growth.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase ROS levels in cells, which can lead to apoptosis in cancer cells.
  • Modulation of Cell Signaling Pathways : The interaction with cellular receptors or pathways may lead to altered gene expression related to growth and survival.

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous compounds have been evaluated extensively:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were tested for anticancer activity against HCT116 cells. Results indicated that these compounds significantly reduced cell viability through apoptosis induction .
  • Antibacterial Screening : A related study assessed the antibacterial properties of furan-containing compounds against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into similar structures .

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